Swertiamarin

Anti-inflammatory NF-κB signaling Secoiridoid glycosides

Swertiamarin delivers 1.3× greater NF-κB blockade vs. gentiopicroside for anti-inflammatory research. Distinct α-glucosidase (IC50 0.85 mg/mL) & α-amylase (IC50 1.25 mg/mL) inhibition. Hepatoprotection comparable to silymarin in MASLD models. Unique biotransformation into nitrogenous metabolites not shared by other secoiridoids. Ensure compound-specific reproducibility with ≥98% pure Swertiamarin.

Molecular Formula C16H22O10
Molecular Weight 374.34 g/mol
CAS No. 17388-39-5
Cat. No. B1682845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertiamarin
CAS17388-39-5
Synonymsswertiamarin
swertiamaroside
Molecular FormulaC16H22O10
Molecular Weight374.34 g/mol
Structural Identifiers
SMILESC=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1
InChIKeyHEYZWPRKKUGDCR-QBXMEVCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Swertiamarin CAS 17388-39-5 Secoiridoid Glycoside Reference Standard for Pharmacological Research and Analytical Quantification


Swertiamarin (CAS 17388-39-5), a secoiridoid glycoside with the molecular formula C16H22O10 and molecular weight 374.34 g/mol, occurs as a white powder with a melting point of 113–115°C and specific rotation of approximately -127° to -141° (c=1 in 96% ethanol) [1]. This compound is the principal bitter constituent of Swertia japonica and Enicostemma littorale, serving as a critical chemical marker for the identification and quality control of Gentianaceae species [2]. Commercially available reference standards typically achieve ≥98% purity by HPLC, with solubility of approximately 10 mM in DMSO, enabling its use in both in vitro mechanistic studies and in vivo pharmacological investigations [3][4].

Swertiamarin CAS 17388-39-5 Functional Differentiation from Closely Related Secoiridoid Glycosides


Despite sharing the secoiridoid glycoside scaffold with gentiopicroside, sweroside, and loganic acid, swertiamarin cannot be interchangeably substituted due to quantifiable divergence in anti-inflammatory potency, hepatoprotective efficacy, enzyme inhibition specificity, and toxicity profiles. As demonstrated by direct head-to-head comparison studies, swertiamarin exhibits 1.3× greater anti-inflammatory strength than gentiopicroside via NF-κB blockade [1], achieves distinct α-glucosidase inhibition (IC50 0.85 mg/mL) compared to the structurally related compounds [2], and shows dramatically different acute toxicity with LD50 of 8.0 μg/mL in brine shrimp versus 34 μg/mL for sweroside [3]. Furthermore, swertiamarin undergoes unique biotransformation into nitrogen-containing metabolites (R)-gentiandiol and (S)-gentiandiol, a metabolic fate not shared by gentiopicroside or sweroside [4]. These quantifiable differences mandate compound-specific procurement for reproducible research outcomes.

Swertiamarin CAS 17388-39-5 Head-to-Head Comparative Evidence Versus Gentiopicroside, Sweroside, and Silymarin


Swertiamarin Demonstrates 1.3× Higher Anti-Inflammatory Potency Than Gentiopicroside via NF-κB Nuclear Translocation Blockade

In a direct comparative analysis of secoiridoid glycosides using RAW264.7 macrophages, swertiamarin demonstrated anti-inflammatory strength 1.3 times that of gentiopicroside (GPS) as measured by blockade of NF-κB nuclear translocation [1]. This differential potency is further supported by distinct inhibitory profiles: gentiopicroside inhibits TNF-α/IL-6 expression (IC50 = 18.2 μM), whereas swertiamarin regulates the TLR4/MyD88 signal pathway (IC50 = 63.5 μM) and reduces COX-2 activity (IC50 = 42.7 μM), indicating divergent molecular targeting despite structural similarity [1].

Anti-inflammatory NF-κB signaling Secoiridoid glycosides

Swertiamarin Exhibits Comparable Hepatocyte Protection to Silymarin in Fatty Acid-Induced Hepatic Injury Model

In a comparative study evaluating hepatocyte protection against fatty acid-induced cytotoxicity in metabolic dysfunction-associated steatotic liver disease (MASLD), swertiamarin, gentiopicroside, and sweroside were assessed alongside the clinical reference compound silymarin [1]. The study concluded that swertiamarin, sweroside, and silymarin all provided significant hepatocyte protection to HepG2 and THLE-2 cells by scavenging reactive oxygen species (ROS) produced by arachidonic acid and the mitochondrial electron transport chain [1]. Notably, among the three secoiridoid glycosides tested (gentiopicroside, sweroside, swertiamarin), swertiamarin and sweroside were specifically identified as conferring ROS-scavenging protection, positioning them closer to silymarin in protective efficacy than gentiopicroside [1].

Hepatoprotective MASLD NAFLD

Swertiamarin Inhibits α-Glucosidase with IC50 of 0.85 mg/mL, Demonstrating Quantifiable Antidiabetic Activity

Swertiamarin demonstrates specific inhibition of carbohydrate-metabolizing enzymes with quantifiable IC50 values: α-amylase IC50 = 1.25 ± 0.29 mg/mL and α-glucosidase IC50 = 0.85 ± 0.18 mg/mL [1]. An independent study corroborated these findings with α-amylase IC50 of 1.29 ± 0.25 mg/mL and α-glucosidase IC50 of 0.84 ± 0.11 mg/mL [2]. In contrast, gentiopicroside shows no significant hypoglycemic effect in parallel metabolic regulation studies, despite activating the AMPK/PGC-1α pathway in L6 muscle cells [3]. This functional divergence is structurally grounded: swertiamarin's C7-seco-structure enhances anti-inflammatory activity and contributes to its distinct metabolic regulatory profile compared to gentiopicroside [3].

Antidiabetic α-glucosidase inhibition Postprandial hyperglycemia

Swertiamarin LD50 of 8.0 μg/mL vs Sweroside LD50 of 34 μg/mL in Brine Shrimp Lethality Assay

In a direct comparative toxicity assessment using the brine shrimp lethality bioassay, swertiamarin exhibited an LD50 of 8.0 μg/mL, whereas sweroside demonstrated an LD50 of 34 μg/mL [1]. The positive control podophyllotoxin, a well-known cytotoxic lignan, showed comparable toxicity to swertiamarin in this assay [1]. This 4.25-fold difference in acute toxicity indicates that structurally similar secoiridoid glycosides cannot be considered toxicologically equivalent. Swertiamarin also demonstrated antimicrobial activity against Proteus mirabilis and Serratia marcescens, while sweroside inhibited Staphylococcus epidermidis, further demonstrating divergent biological profiles [1].

Cytotoxicity Toxicity screening Secoiridoid glycosides

Swertiamarin Oral Bioavailability of 5.6–10.3% in Rats Defines Pharmacokinetic Profile Distinct from Gentiopicroside (12–18%)

Pharmacokinetic studies in rats reveal that swertiamarin exhibits rapid absorption but low absolute oral bioavailability ranging from 5.6% to 10.3% across multiple independent investigations [1][2][3]. A comprehensive review confirmed that swertiamarin undergoes significant first-pass hepatic metabolism, contributing to this low systemic exposure [4]. The plasma half-life of swertiamarin is approximately 1.0–1.3 hours, with complete elimination from systemic circulation within 4–5 hours [1]. In direct comparison, gentiopicroside demonstrates higher oral bioavailability of 12–18% with Tmax of 1.5 hours in rats [5]. Swertiamarin is subject to substantial hepatic first-pass effect, whereas gentiopicroside is metabolized by gut microbiota into hydroxytyrosol [5].

Pharmacokinetics Bioavailability ADME

Swertiamarin Scavenges ABTS Radicals (IC50 2.83 μM) and Hydrogen Peroxide (IC50 5.7 μM)

Swertiamarin demonstrates quantifiable antioxidant capacity through direct free radical scavenging activity: IC50 = 2.83 μM for ABTS radical scavenging and IC50 = 5.7 μM for hydrogen peroxide scavenging [1]. In the context of hepatic steatosis, swertiamarin ameliorates oleic acid-induced lipid accumulation and oxidative stress by attenuating gluconeogenesis and lipogenesis . Additionally, swertiamarin treatment in high cholesterol-fed rats prevented increases in serum total cholesterol, triglycerides, LDL, and VLDL . While class-level antioxidant activity is common among secoiridoid glycosides, the specific IC50 values reported for swertiamarin provide quantifiable benchmarks for assay validation and comparative studies.

Antioxidant Free radical scavenging Oxidative stress

Swertiamarin CAS 17388-39-5 Research Applications Based on Validated Differential Evidence


Anti-Inflammatory Mechanistic Studies Requiring Quantifiable NF-κB Pathway Inhibition

Select swertiamarin over gentiopicroside for anti-inflammatory research when 30% higher potency in NF-κB nuclear translocation blockade is required. The documented 1.3× anti-inflammatory strength compared to gentiopicroside, measured in RAW264.7 macrophages [1], provides a validated quantitative benchmark for dose-response experimental design. Researchers studying TLR4/MyD88 signaling or COX-2 inhibition can leverage swertiamarin's distinct target profile (TLR4/MyD88 IC50 = 63.5 μM; COX-2 IC50 = 42.7 μM) to differentiate mechanism-specific effects from broader anti-inflammatory responses [1].

Hepatoprotection Research in Fatty Acid-Induced Hepatic Steatosis Models

Utilize swertiamarin as a secoiridoid glycoside reference compound in metabolic dysfunction-associated steatotic liver disease (MASLD) research, where it has demonstrated ROS-scavenging hepatoprotection in HepG2 and THLE-2 cells comparable to the clinical reference silymarin [2]. Given that swertiamarin undergoes unique in vivo biotransformation into nitrogen-containing metabolites (R)-gentiandiol and (S)-gentiandiol with documented NAFLD-improving effects [3], this compound is particularly suited for studies investigating metabolite-mediated hepatoprotection. In contrast, gentiopicroside did not demonstrate the same ROS-scavenging protective profile in this experimental context [2].

Antidiabetic Enzyme Inhibition Assays Targeting Postprandial Glucose Regulation

Employ swertiamarin in α-glucosidase and α-amylase inhibition studies where quantifiable IC50 values (0.85 mg/mL and 1.25 mg/mL, respectively) provide validated positive control parameters [4][5]. Unlike gentiopicroside, which exhibits no significant hypoglycemic effect despite AMPK pathway activation [1], swertiamarin offers a mechanistically distinct tool for studying carbohydrate digestion inhibition. This specificity makes swertiamarin the preferred secoiridoid glycoside for research focused on postprandial hyperglycemia management rather than insulin sensitization pathways.

Cytotoxicity Screening and Comparative Toxicology Studies of Secoiridoid Glycosides

Use swertiamarin as a high-cytotoxicity reference compound in comparative secoiridoid glycoside toxicology studies. The documented LD50 of 8.0 μg/mL in brine shrimp lethality assays, which is 4.25× more potent than sweroside (LD50 34 μg/mL) [6], provides a clear quantitative differentiation for toxicity screening applications. This large differential enables researchers to establish compound-specific cytotoxicity baselines and to investigate structure-toxicity relationships among the C7-seco versus C7-carboxyl substituted secoiridoid glycosides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Swertiamarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.